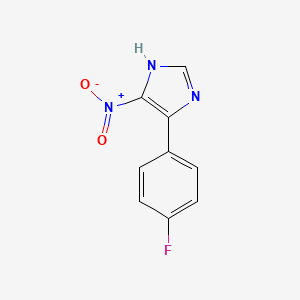

4-(4-fluorophenyl)-5-nitro-1H-imidazole

Descripción general

Descripción

4-(4-Fluorophenyl)-5-nitro-1H-imidazole is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a nitro group attached to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-5-nitro-1H-imidazole typically involves the nitration of 4-(4-fluorophenyl)-1H-imidazole. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Fluorophenyl)-5-nitro-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions can be employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of the nitro group to an amino group, resulting in 4-(4-fluorophenyl)-5-amino-1H-imidazole.

Substitution: Formation of alkylated derivatives of the imidazole ring.

Aplicaciones Científicas De Investigación

Anticancer Applications

The imidazole ring is known for its significant role in the development of anticancer agents. Research indicates that derivatives of imidazole, including 4-(4-fluorophenyl)-5-nitro-1H-imidazole, exhibit potent anticancer activity.

Case Studies:

- Inhibition of Cancer Cell Growth: A study demonstrated that various imidazole derivatives, including compounds similar to this compound, showed effective inhibition of cell proliferation in cancer cell lines at low micromolar concentrations. This suggests a promising potential for developing new anticancer therapies targeting specific pathways involved in tumor growth .

- Mechanism of Action: The compound has been explored for its role in inhibiting angiogenesis, a critical process in tumor growth and metastasis. Research indicates that imidazoles can interfere with signaling pathways essential for angiogenesis, making them valuable in cancer treatment strategies .

| Study | Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|---|

| Gopinath et al. | This compound | Various cancer lines | Low micromolar | Effective against angiogenesis |

| Dao et al. | Imidazole derivatives | HUVECs | Low micromolar | Inhibition of FAK signaling |

Antimicrobial Activity

Imidazoles have been recognized for their antimicrobial properties, making them suitable candidates for developing new antibiotics.

Case Studies:

- Antifungal Activity: Research has shown that this compound exhibits antifungal activity against various strains, including Candida albicans. Its efficacy was assessed using standard antimicrobial assays .

- Mechanism of Action: The compound functions by disrupting the cell membrane integrity of fungi, leading to cell death. This mechanism is crucial for designing effective antifungal therapies .

| Study | Compound | Microorganism Tested | Zone of Inhibition (mm) | Notes |

|---|---|---|---|---|

| Sharma et al. | This compound | C. albicans | Significant inhibition observed | Effective antifungal agent |

Antiviral Properties

The antiviral potential of imidazoles is another area of active research, particularly against viral infections such as dengue and HIV.

Case Studies:

- Dengue Virus Inhibition: A derivative related to this compound was identified as having high inhibitory activity against the dengue virus in vitro, with an EC50 value indicating potent antiviral effects .

- Mechanism of Action: These compounds may inhibit viral replication by targeting specific viral proteins or interfering with host cell processes necessary for viral entry and replication .

| Study | Compound | Virus Tested | EC50 (µM) | Notes |

|---|---|---|---|---|

| Longdom et al. | Related imidazole derivatives | Dengue virus | 0.93 µM | High antiviral potency |

Mecanismo De Acción

The mechanism by which 4-(4-fluorophenyl)-5-nitro-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparación Con Compuestos Similares

4-(4-Fluorophenyl)-5-nitro-1H-imidazole is unique due to its specific structural features. Similar compounds include:

4-(4-Fluorophenyl)-1H-imidazole: Lacks the nitro group, resulting in different reactivity and biological activity.

5-Nitro-1H-imidazole: Does not have the fluorophenyl group, leading to variations in chemical properties and applications.

Actividad Biológica

4-(4-Fluorophenyl)-5-nitro-1H-imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxic effects, supported by relevant case studies and research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H8FN3O2

- Molecular Weight : 225.19 g/mol

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on various enzymes crucial for microbial survival and proliferation. The presence of the nitro group enhances its reactivity and affinity towards target enzymes.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Trichomonas vaginalis | Competitive Inhibition | 12.5 | |

| Nitric oxide synthase | Non-competitive | 15.0 |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Its structure suggests a potential mechanism of action through the disruption of microbial cell function.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 16 | 20 | |

| Escherichia coli | 32 | 15 |

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of this compound on human cell lines. The findings suggest that while it exhibits cytotoxic effects, it may also possess selectivity towards cancerous cells compared to normal cells.

Case Study: Cytotoxicity Assessment

A recent study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 25 µM, suggesting moderate cytotoxicity.

Table 3: Cytotoxicity Data

The proposed mechanism of action for this compound involves the formation of reactive intermediates that interact with cellular macromolecules, leading to disruption of essential cellular processes. The fluorine atom in its structure may enhance lipophilicity, facilitating cellular uptake and increasing efficacy.

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-7-3-1-6(2-4-7)8-9(13(14)15)12-5-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIYFQFCQCAPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC=N2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.